N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide
Description
N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is a synthetic organic compound that features a unique combination of an oxane ring, an indene moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(15-6-3-9-20-11-15)17-21(18,19)16-8-7-13-4-2-5-14(13)10-16/h7-8,10,12,15,17H,2-6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYHYEKNTHOCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.
Indene Moiety Introduction: The indene structure can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study enzyme functions or receptor interactions.
Mechanism of Action
The mechanism of action of N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indene moiety may engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-4-yl)ethyl]-3,4,5,6-tetrahydro-2H-azepin-7-amine: This compound contains a similar oxane ring but differs in the presence of an azepine ring instead of an indene moiety.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities with the indene moiety.
Uniqueness
N-[1-(oxan-3-yl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the combination of its oxane ring, indene moiety, and sulfonamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
